![molecular formula C16H21BrN2O B611585 UNC 926 hydrochloride CAS No. 1184136-10-4](/img/structure/B611585.png)
UNC 926 hydrochloride
Descripción general
Descripción
UNC 926 hydrochloride is a methyl-lysine (Kme) reader domain inhibitor . It binds to the MBT domain of the L3MBTL1 protein with a Kd value of 3.9 μM . It selectively inhibits the L3MBTL1 3XMBT -H4K20me1 interaction in a peptide pull-down assay .
Molecular Structure Analysis
The molecular weight of UNC 926 hydrochloride is 337.25 . Its molecular formula is C16H21BrN2O . The chemical name for UNC 926 hydrochloride is (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone hydrochloride .
Physical And Chemical Properties Analysis
UNC 926 hydrochloride has a molecular weight of 337.25 . Its molecular formula is C16H21BrN2O . The compound is a white solid .
Aplicaciones Científicas De Investigación
Epigenetic Research
UNC-926 is known as an Epigenetic Reader Domain inhibitor . It plays a significant role in epigenetic research, particularly in the study of gene expression and regulation. It helps scientists understand how genes are turned on and off, which is crucial for understanding many biological processes and diseases.
L3MBTL1 Inhibition
UNC-926 is a L3MBTL1 domain inhibitor with a Kd value of 3.9 μM for binding with the MBT domain of the L3MBTL1 protein . L3MBTL1 is a protein that plays a role in chromatin structure and function. By inhibiting this protein, UNC-926 can help researchers study the effects of altering chromatin structure.
L3MBTL3 Inhibition
UNC-926 also exhibits a low micromolar affinity for the close homolog, L3MBTL3 (IC50 of 3.2 μM), with a decrease in affinity for the other MBT domains . This makes it a useful tool for studying the function of L3MBTL3 and its role in various biological processes.
Methyl-Lysine (Kme) Reader Domain Inhibition
UNC-926 is a methyl-lysine (Kme) reader domain inhibitor . Methyl-lysine reader domains are protein domains that recognize methylated lysine residues on histones, a key mechanism in the regulation of gene expression. Inhibiting these domains can provide insights into the role of histone methylation in gene regulation.
Drug Development
Due to its ability to inhibit specific proteins, UNC-926 has potential applications in drug development . It could be used as a starting point for the development of drugs targeting the L3MBTL1 and L3MBTL3 proteins .
Mecanismo De Acción
Target of Action
UNC-926 is primarily a methyl-lysine (Kme) reader domain inhibitor . Its primary target is L3MBTL1 , a protein that plays a crucial role in various biological processes . The compound inhibits L3MBTL1 with an IC50 of 3.9 μM .
Mode of Action
UNC-926 interacts with its target, L3MBTL1, by binding to the MBT domain of the L3MBTL1 protein . This interaction inhibits the function of L3MBTL1, thereby affecting the downstream processes that this protein is involved in . It also exhibits a low micromolar affinity for the close homolog, L3MBTL3 .
Safety and Hazards
Propiedades
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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